molecular formula C16H15N3OS B2466764 N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide CAS No. 538338-64-6

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide

Cat. No. B2466764
M. Wt: 297.38
InChI Key: OAMDCQRJZQKBTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide” are not available, imidazoles can be synthesized through various methods . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method uses a Cu (II) catalyst for the synthesis of imidazole derivatives .

Scientific Research Applications

Antimalarial Activity

A study on thiosemicarbazone derivatives containing the benzimidazole moiety demonstrated the synthesis of a series of compounds evaluated for their antimalarial properties. Among these, several compounds exhibited significant in vitro antimalarial activity (Divatia et al., 2014).

Antidiabetic Activity

Research on benzimidazole derivatives explored their role as α-glucosidase inhibitors, a therapeutic target for diabetes management. The study uncovered potent inhibitors among these compounds, highlighting a new class of α-glucosidase inhibitors with significant inhibitory activity and provided insights through molecular docking studies (Özil et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their potential as corrosion inhibitors. One study synthesized environmentally benign inhibitors, showing promising results in protecting against corrosion of mild steel in acidic conditions. The research combined experimental techniques and theoretical studies to assess the protective ability of these compounds (Singh et al., 2021).

Anticonvulsant Activity

The synthesis and evaluation of newer benzimidazole derivatives for anticonvulsant activity revealed that several compounds displayed potent results in models of epilepsy. This study indicates the potential therapeutic use of these compounds in treating seizure disorders (Bhrigu et al., 2012).

Anticancer Agents

A novel series of 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin as potential anticancer agents was synthesized. These compounds showed substantial anticancer activity, including against multidrug-resistant cancer cells, indicating their potential for development as effective treatments for drug-resistant tumors (Chen et al., 2010).

Future Directions

Imidazole and benzimidazole-based drug discovery and development is an active research area with infinite potentiality . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMDCQRJZQKBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide

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